molecular formula C20H24BrNO3 B1666687 Benzopyrronium Bromide CAS No. 13696-15-6

Benzopyrronium Bromide

Cat. No. B1666687
CAS RN: 13696-15-6
M. Wt: 406.3 g/mol
InChI Key: GXDDWKSWODZCSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzopyrronium bromide is a biochemical.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Benzopyrronium bromide and related molecules like benzyl bromides are commonly used in organic synthesis. They often serve as electrophiles in nucleophilic substitution reactions and can be activated for radical reactions through a single-electron-transfer (SET) process. This activation allows for unconventional transformations under mild organocatalytic conditions, such as α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).

2. Analytical Chemistry Applications

In analytical chemistry, benzopyrronium bromide derivatives are used as reagents. For example, boron-doped diamond electrodes have been utilized for the voltammetric determination of benzophenone-3 in the presence of cetyltrimethylammonium bromide, illustrating the role of bromide-based compounds in electroanalytical methods (Zavázalová et al., 2016).

3. Polymerization Processes

In polymer science, benzopyrronium bromide derivatives are used in atom transfer radical polymerization (ATRP) processes. A bifunctional initiator based on benzal bromide, for example, is used for the bulk ATRP of styrene and acrylonitrile, demonstrating its utility in the synthesis of copolymers (Al‐harthi et al., 2007).

4. Environmental Applications

In environmental science, the interaction of benzopyrronium bromide derivatives with other chemicals during processes like water chlorination is studied. For instance, the kinetics of chlorination of benzophenone-3 in the presence of bromide and ammonia highlights the environmental implications and behavior of these compounds (Abdallah et al., 2015).

5. Biomedical Research

In biomedical research, compounds like benzyl bromide are used for selective labeling in protein analysis. A study focused on the fluorescent labeling of selenomethionine residues in proteins using a derivative of benzyl bromide, illustrating its application in biochemistry and molecular biology (Lang et al., 2006).

properties

CAS RN

13696-15-6

Product Name

Benzopyrronium Bromide

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C20H24NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18,23H,13-15H2,1-2H3;1H/q+1;/p-1

InChI Key

GXDDWKSWODZCSV-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzopyrronium bromide;  Benzopyrronii bromidum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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